molecular formula C12H14N2S B1416311 [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine CAS No. 1019556-62-7

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B1416311
CAS No.: 1019556-62-7
M. Wt: 218.32 g/mol
InChI Key: HKKKVVDJFQTBGJ-UHFFFAOYSA-N
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Description

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a synthetic organic compound of interest in medicinal chemistry and neuroscience research. This molecule features a pyridine and a thiophene heterocycle, both privileged structures in drug discovery, linked by a methyl-amine-ethyl chain. Its structure is analogous to other documented aralkylamines, a class known to exhibit significant central nervous system (CNS) activity . The primary research value of this compound lies in its potential as a structural scaffold for investigating novel ligands for CNS targets. Nitrogen-containing heterocycles like pyridine and sulfur-containing rings like thiophene are commonly explored in the development of compounds that interact with monoaminergic systems, such as serotonin (5-HT) and norepinephrine (NE) transporters and receptors . While the specific mechanism of action for this precise molecule is not yet fully characterized, its molecular framework suggests potential as a precursor or pharmacophore for non-covalent enzyme inhibitors or receptor modulators, following trends in modern probe and therapeutic development . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound in high-throughput screening campaigns to identify new biological activities. Applications: This chemical is intended for use in analytical reference standards, organic synthesis, and in vitro pharmacological assay development. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKVVDJFQTBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

  • Pyridin-3-ylmethylamine : Prepared via reduction of pyridine-3-carboxaldehyde derivatives or through nucleophilic substitution of halogenated pyridine precursors.
  • 2-(Thiophen-2-yl)acetaldehyde : Derived from thiophene derivatives via oxidation or formylation processes.

Preparation Methods

Direct Nucleophilic Substitution and Reductive Amination

Method A: Nucleophilic Substitution of Pyridine Derivatives

  • Reaction Conditions :

    • Pyridine-3-carboxaldehyde or halogenated pyridine precursors are reacted with methylamine derivatives under basic conditions.
    • Catalysts such as potassium carbonate or potassium tert-butoxide facilitate nucleophilic attack.
  • Procedure :

    • Pyridine-3-carboxaldehyde is converted to pyridin-3-ylmethylamine via reductive amination using ammonia or methylamine in the presence of sodium cyanoborohydride or sodium borohydride .
    • The aldehyde reacts with methylamine to form an imine intermediate, which is then reduced to the amine.

Research Data :

  • A study demonstrated the use of reductive amination at room temperature with high yields (~85%) for pyridin-3-ylmethylamine synthesis.

Synthesis of 2-(Thiophen-2-yl)acetaldehyde

  • Method B: Formylation of Thiophene

    • Reagents & Conditions :
      • Thiophene is subjected to Vilsmeier-Haack formylation using POCl₃ and DMF .
      • Reaction occurs at 0°C to room temperature, yielding 2-thiophenecarboxaldehyde, which is subsequently reduced or oxidized to 2-(thiophen-2-yl)acetaldehyde.
  • Alternative :

Research Data :

  • The formylation method provides aldehyde yields exceeding 80%, with high purity confirmed via NMR and IR spectroscopy.

Coupling via Reductive Amination

  • Method C: Reductive Amination of Pyridin-3-ylmethylamine with 2-(Thiophen-2-yl)acetaldehyde

    • Reaction Conditions :
      • Mix pyridin-3-ylmethylamine with 2-(thiophen-2-yl)acetaldehyde in anhydrous ethanol or methanol.
      • Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
      • Maintain mild acidic conditions (pH 4-5) to favor imine formation.
  • Outcome :

    • Formation of the target compound with yields typically ranging from 70-85%.

Research Data :

  • This method offers high selectivity and minimal side reactions, confirmed via NMR and mass spectrometry.

Multicomponent Reactions (MCR)

Method D: Groebke-Blackburn-Bienayme (GBBR) Reaction

  • Utilized for constructing heterocyclic frameworks involving pyridine, aldehyde, and isocyanides.
  • Procedure :
    • Combine pyridine-2-amine, aldehyde, and isocyanide in methanol with acetic acid catalyst.
    • Heat at 80°C for 4 hours.
    • Post-reaction, perform purification via chromatography.

Research Data :

  • This approach allows rapid synthesis of complex heterocycles with high yields (~75%) and is adaptable for introducing the thiophene moiety.

Post-Synthesis Functionalization

  • Substitution reactions on the pyridine or thiophene rings using electrophiles or nucleophiles to introduce functional groups, enhancing biological activity or physical properties.

Data Tables of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages References
1. Reductive Amination Pyridine-3-carboxaldehyde, methylamine NaBH₃CN, ethanol Room temp, mild acid 85 High yield, straightforward ,
2. Formylation of Thiophene Thiophene POCl₃, DMF 0°C to RT 80 High regioselectivity ,
3. Coupling via Reductive Amination Pyridin-3-ylmethylamine + aldehyde NaBH₃CN Mild, pH 4-5 70-85 Selective, scalable ,
4. Multicomponent (GBBR) Pyridine-2-amine + aldehyde + isocyanide Acetic acid, MeOH 80°C, 4h 75 Rapid, versatile ,

Research Findings and Notes

  • Reaction Optimization :

    • Mild acidic conditions (pH 4-5) favor reductive amination efficiency.
    • Use of anhydrous solvents enhances selectivity.
    • Catalysts like p-toluenesulfonic acid improve yields in multicomponent reactions.
  • Purification Techniques :

    • Column chromatography with silica gel, using gradients of ethyl acetate/hexanes.
    • Recrystallization from ethanol or acetonitrile for high purity.
  • Safety and Environmental Considerations :

    • Use of green solvents like ethanol and 2-MeTHF.
    • Proper handling of reagents like POCl₃ and aldehydes due to toxicity.

Chemical Reactions Analysis

Types of Reactions

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its unique structural features. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development targeting various diseases. For example, compounds with similar structures have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting its potential role in treating cancers such as gastrointestinal stromal tumors (GIST) by targeting mutated c-KIT pathways .

Organic Synthesis

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine serves as an essential building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create novel derivatives with potentially enhanced biological activities.

Materials Science

In materials science, this compound is explored for its applications in developing conductive polymers and organic semiconductors . The electronic properties imparted by the thiophene moiety can enhance the performance of materials used in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play a critical role in drug metabolism, influencing the pharmacokinetics of various therapeutic agents.

The biological activity of this compound is attributed to its ability to interact with various enzymes and cellular pathways:

Enzyme Interactions

The compound has been shown to modulate the activity of cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, it may affect other enzymes involved in metabolic pathways.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Cell Signaling : It affects pathways like MAPK/ERK, crucial for cell growth and differentiation.
  • Gene Expression : Alters gene expression patterns, impacting cellular responses to stimuli.
  • Metabolism : Affects cellular metabolism, suggesting a role in energy homeostasis.

Molecular Mechanism

The molecular mechanism underlying the biological activity involves binding to specific biomolecules, acting as either an inhibitor or activator depending on the context. For instance, it may inhibit kinases by binding to their ATP-binding sites, preventing essential phosphorylation events for signal transduction.

Mechanism of Action

The mechanism of action of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Aromatic Systems Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine Pyridine (C₅H₅N), Thiophene (C₄H₄S) Pyridin-3-ylmethyl, 2-(thiophen-2-yl)ethyl C₁₂H₁₄N₂S 218.07 Electron-deficient pyridine; secondary amine linkage
2-(Thiophen-2-YL)ethylamine Two thiophenes (C₄H₄S) Thiophen-3-ylmethyl, 2-(thiophen-2-yl)ethyl C₁₁H₁₃NS₂ 223.40 Dual thiophene system; sulfur-rich structure
[(3,5-Dimethylphenyl)methyl][2-(thiophen-2-yl)ethyl]amine Benzene (C₆H₆), Thiophene (C₄H₄S) 3,5-Dimethylphenylmethyl, thiophen-2-yl ethyl C₁₅H₁₉NS 245.12 Electron-rich benzene; steric hindrance from methyl groups
2-(Thiophen-2-yl)pyridin-3-amine Pyridine (C₅H₅N), Thiophene (C₄H₄S) Thiophen-2-yl, amine at pyridine C3 C₉H₈N₂S 176.24 Direct thiophene-pyridine conjugation; primary amine
[2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride Indole (C₈H₇N), Thiophene (C₄H₄S) Indol-3-yl ethyl, thiophen-2-yl methyl C₁₆H₁₇N₂S·HCl 308.85 Electron-rich indole; tertiary amine salt
Key Observations:
  • Aromatic Systems : The target compound’s pyridine-thiophene combination contrasts with analogs featuring dual thiophenes (e.g., 2-(Thiophen-2-YL)ethylamine) or benzene-thiophene pairs. Pyridine’s electron-withdrawing nature may enhance solubility in polar solvents compared to benzene derivatives .
  • Amine Linkage : Secondary amines (as in the target) generally exhibit higher basicity than tertiary amines (e.g., [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride) but lower than primary amines (e.g., 2-(thiophen-2-yl)pyridin-3-amine) .
  • Steric Effects : Bulky substituents like 3,5-dimethylphenyl or indole may hinder molecular interactions compared to the target’s pyridin-3-ylmethyl group.

Physicochemical Properties

Limited experimental data are available for the target compound, but comparisons can be inferred from analogs:

  • Solubility : Pyridine-containing compounds often show moderate aqueous solubility due to hydrogen-bonding capability, whereas thiophene-rich analogs (e.g., 2-(Thiophen-2-YL)ethylamine) may favor organic solvents .
  • Thermal Stability : Thiophene derivatives typically exhibit higher thermal stability than benzene analogs, but the pyridine-thiophene combination in the target could balance stability and reactivity .

Biological Activity

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structural features, which include both pyridine and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and cellular pathways. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Such interactions can influence the pharmacokinetics of various therapeutic agents, potentially leading to altered efficacy and safety profiles. Additionally, it may modulate the activity of other enzymes involved in metabolic pathways.

Cellular Effects

This compound affects several cellular processes:

  • Cell Signaling : It influences pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
  • Gene Expression : The compound can alter gene expression patterns, impacting cellular responses to external stimuli.
  • Metabolism : It has been reported to affect cellular metabolism, suggesting a role in energy homeostasis.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules. It can act as either an inhibitor or an activator of enzymes depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thus preventing phosphorylation events essential for signal transduction.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Exhibited anti-inflammatory and antioxidant activities.
  • Higher Doses : May lead to cytotoxic effects on various cell lines, indicating a dose-dependent response that warrants further investigation.

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation : Can form N-oxides or sulfoxides.
  • Reduction : Leads to reduced derivatives of the pyridine or thiophene rings.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the rings, resulting in various derivatives.

Stability Considerations

The stability of this compound is influenced by environmental conditions. It remains stable under controlled conditions but may degrade under extreme pH or temperature settings. This stability is crucial for its application in biological studies and potential therapeutic use.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, outperforming some established antibiotics. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In cancer research, this compound derivatives have shown promising results:

  • Cytotoxicity : The compound exhibited cytotoxic effects against multiple cancer cell lines, including human lung adenocarcinoma (A549) and colon cancer (HT29), with IC50 values comparable to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
HT29 (Colon Cancer)8.7
HeLa (Cervical)12.0

Q & A

Q. What are the common synthetic routes for [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Route A: Reacting 3-(aminomethyl)pyridine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
  • Route B: Reductive amination of pyridine-3-carbaldehyde with 2-(thiophen-2-yl)ethylamine using NaBH₃CN or H₂/Pd-C .
    Key Considerations: Optimize reaction time, temperature, and stoichiometry to avoid byproducts like over-alkylation or oxidation of the thiophene ring.

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

  • NMR:
    • ¹H NMR: Pyridin-3-yl protons appear as a multiplet (δ 7.2–8.5 ppm). Thiophene protons show distinct aromatic signals (δ 6.8–7.4 ppm). Methylene groups (CH₂-N and CH₂-S) resonate at δ 2.5–3.5 ppm .
    • ¹³C NMR: Pyridine carbons (C-2, C-4, C-5, C-6) and thiophene carbons are identifiable via DEPT-135 .
  • Mass Spectrometry (MS): ESI-MS or EI-MS confirms the molecular ion peak (expected m/z ≈ 220) and fragmentation patterns (e.g., loss of CH₂-thiophene or pyridyl groups) .

Q. What are the key physicochemical properties of this compound, and how are they characterized?

Methodological Answer:

  • Solubility: Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis. Polar aprotic solvents enhance solubility due to the amine’s basicity .
  • pKa: Determine via potentiometric titration (expected pKa ~9–10 for the amine group) .
  • Stability: Monitor degradation under UV light, heat, or oxidative conditions (HPLC or TLC tracking) .

Advanced Research Questions

Q. How is this compound utilized in coordination chemistry, and what catalytic properties do its metal complexes exhibit?

Methodological Answer:

  • Ligand Design: The amine and heteroaromatic groups (pyridine/thiophene) act as electron donors. Example: Co(II) or Cu(I) complexes show catalytic activity in oxidation reactions (e.g., alkene epoxidation) .
  • Characterization: X-ray crystallography (using SHELX ) confirms geometry. Cyclic voltammetry reveals redox behavior (e.g., Co(II)/Co(III) transitions) .
  • Application: Catalytic efficiency is tested via turnover frequency (TOF) in model reactions (e.g., Suzuki coupling) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Case Example: If one study reports antimicrobial activity (IC₅₀ = 10 µM) and another shows inactivity (IC₅₀ > 100 µM):
    • Experimental Variables: Compare bacterial strains, assay conditions (e.g., pH, solvent), and compound purity (HPLC ≥95%) .
    • Metabolism: Assess stability in culture media (LC-MS tracking) to rule out degradation .
    • Dose-Response: Perform full dose-response curves (0.1–100 µM) with positive controls (e.g., ciprofloxacin) .

Q. How should crystallographic data contradictions be addressed during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement. Discrepancies in bond lengths/angles may arise from disordered thiophene/pyridine rings.
  • Strategies:
    • Apply restraints for thermal parameters (ISOR/DFIX commands).
    • Validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) .
    • Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine
Reactant of Route 2
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[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine

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